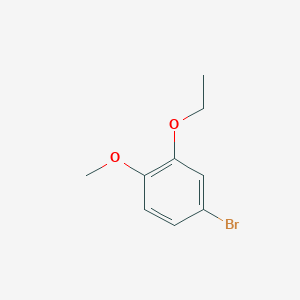

4-ブロモ-2-エトキシ-1-メトキシベンゼン

説明

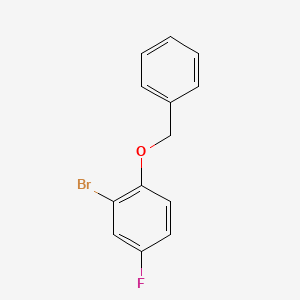

4-Bromo-2-ethoxy-1-methoxybenzene, also known as 4-BEMB, is an aromatic compound with a wide range of applications in scientific research. It is a colorless and odorless liquid that is stable under normal conditions and is soluble in most organic solvents. 4-BEMB has been used in various scientific fields, including organic synthesis, biochemistry, and pharmacology.

科学的研究の応用

有機合成

4-ブロモ-2-エトキシ-1-メトキシベンゼンは、有機合成における汎用性の高い化合物です。 鈴木カップリングやヘック反応などの様々な反応を起こすことができ、複雑な分子構造の構築に不可欠です 。この化合物は、医薬品やファインケミカルの製造における重要な中間体である、アリール1,3-ジケトンの合成の前駆体として役立ちます。

医薬品化学

医薬品化学では、この臭素化された化合物は、潜在的な治療効果を持つ分子の合成に使用されます。 求核置換反応に参加する能力は、生物活性について評価できる新しい化学物質を作成するための貴重な構成要素となります 。

材料科学

4-ブロモ-2-エトキシ-1-メトキシベンゼンの材料科学における用途には、特定の光学特性や電気的特性を持つ新規材料の開発が含まれます。 ポリマーや小分子に臭素原子を導入するために使用でき、その後さらに官能化して材料特性を変更することができます 。

環境研究

環境研究では、この化合物の様々な条件下での反応性と安定性を研究することで、環境に対する挙動と影響を理解することができます。 自然環境における臭素化有機化合物の運命を研究するためのモデル化合物として役立ちます 。

分析化学

この化合物は、分析化学における標準物質または参照物質として使用できます。 明確に定義された構造と特性により、NMR、HPLC、LC-MS、およびUPLCなどの分析方法の機器の校正や検証に適しています 。

生化学

生化学では、4-ブロモ-2-エトキシ-1-メトキシベンゼンは、酵素触媒による臭素化反応を研究するために使用できます。 また、生物系における臭素化化合物の代謝とその生化学経路に対する潜在的な影響を調査するために使用できます 。

作用機序

Target of Action

The primary target of 4-Bromo-2-ethoxy-1-methoxybenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction is a key pathway affected by this compound . This reaction involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a more stable carbocation, which can then react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The molecular and cellular effects of 4-Bromo-2-ethoxy-1-methoxybenzene’s action primarily involve the modification of the benzene ring structure . This can lead to the formation of new compounds with different properties and biological activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Bromo-2-ethoxy-1-methoxybenzene. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the concentration of the electrophile and the temperature of the reaction environment .

生化学分析

Biochemical Properties

4-Bromo-2-ethoxy-1-methoxybenzene plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. This compound can interact with enzymes that facilitate these reactions, such as cytochrome P450 enzymes, which are known for their role in the metabolism of various organic compounds . The interactions between 4-Bromo-2-ethoxy-1-methoxybenzene and these enzymes can lead to the formation of reactive intermediates, which can further participate in biochemical pathways.

Cellular Effects

4-Bromo-2-ethoxy-1-methoxybenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of protein kinases, which play a crucial role in regulating cellular functions such as proliferation, differentiation, and apoptosis . Additionally, 4-Bromo-2-ethoxy-1-methoxybenzene can impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-2-ethoxy-1-methoxybenzene involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolic pathways . Additionally, 4-Bromo-2-ethoxy-1-methoxybenzene can induce changes in gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-ethoxy-1-methoxybenzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to 4-Bromo-2-ethoxy-1-methoxybenzene can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-ethoxy-1-methoxybenzene vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

4-Bromo-2-ethoxy-1-methoxybenzene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions . The metabolic flux of 4-Bromo-2-ethoxy-1-methoxybenzene can influence the levels of metabolites in the cell, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Bromo-2-ethoxy-1-methoxybenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into the cell via organic anion transporters and subsequently distributed to various organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of 4-Bromo-2-ethoxy-1-methoxybenzene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression . The activity and function of 4-Bromo-2-ethoxy-1-methoxybenzene are closely linked to its subcellular localization, as it determines the specific biomolecules it interacts with.

特性

IUPAC Name |

4-bromo-2-ethoxy-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHVUIQBSPEWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617906 | |

| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52849-52-2 | |

| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。